molecular formula C12H15ClN2O2 B8614208 benzyl 2-(1-cyanoethylamino)acetate;hydrochloride

benzyl 2-(1-cyanoethylamino)acetate;hydrochloride

Cat. No.: B8614208
M. Wt: 254.71 g/mol
InChI Key: PMOQNBYWGDAJNA-UHFFFAOYSA-N
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Description

benzyl 2-(1-cyanoethylamino)acetate;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzyl group, a cyanoethyl group, and an amino acetate moiety, all of which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(1-cyanoethylamino)acetate;hydrochloride typically involves the reaction of benzyl chloroacetate with 2-amino-1-cyanoethane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

benzyl 2-(1-cyanoethylamino)acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The benzyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-2-[(1-cyanoethyl)amino]acetate oxides, while reduction can produce benzyl-2-[(1-aminoethyl)amino]acetate.

Scientific Research Applications

benzyl 2-(1-cyanoethylamino)acetate;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 2-(1-cyanoethylamino)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-2-[(1-aminoethyl)amino]acetate hydrochloride
  • Benzyl-2-[(1-cyanoethyl)amino]propionate hydrochloride
  • Benzyl-2-[(1-cyanoethyl)amino]butyrate hydrochloride

Uniqueness

benzyl 2-(1-cyanoethylamino)acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

benzyl 2-(1-cyanoethylamino)acetate;hydrochloride

InChI

InChI=1S/C12H14N2O2.ClH/c1-10(7-13)14-8-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10,14H,8-9H2,1H3;1H

InChI Key

PMOQNBYWGDAJNA-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)NCC(=O)OCC1=CC=CC=C1.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

TMSCN (4.27 ml, 32 mmol) was added cautiously (reaction is exothermic) to a stirred solution of glycine benzyl ester (5.3 g, 32 mmol, prepared from the HCl salt by partitioning between EtOAc and NaHCO3 solution) and acetaldehyde (1.8 ml, 32 mmol) in methylene chloride (11 ml). After 4 h the volatiles were removed in vacuo and the residue was taken up in EtOAc and was washed with brine, dried (Na2SO4) and evaporated in vacuo to an oil. The oil was redissolved in EtOAc and 9.9 M HCl in EtOH (38.4 mmol) was added to give a crystalline precipitate which was isolated by filtration and washing with EtOAc, to give 1-11: 1H NMR (CDCl3) δ1.49 (d, J=7.1 Hz, 3 H, CH3), 3.54 (d, J=17.3 Hz, 1 H, CHAHB), 3.64 (d, J=17.3 Hz, 1 H, CHAHB), 3.74 (q, J=7.0 Hz, 1 H, a-CH), 5.18 (s, 2 H, CH2O), 7.36 (s, 5 H, Ph).
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